Product packaging for 1-Bromo-2,4-dimethyl-3-nitrobenzene(Cat. No.:CAS No. 39053-43-5)

1-Bromo-2,4-dimethyl-3-nitrobenzene

Cat. No.: B1333987
CAS No.: 39053-43-5
M. Wt: 230.06 g/mol
InChI Key: LHRGPLOPZIPERM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitroarene Chemistry

Halogenated nitroaromatic compounds are recognized as important precursors in the synthesis of a variety of organic molecules, including pharmaceuticals, dyes, and agrochemicals. nih.gov The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. nih.gov This dual reactivity is a cornerstone of their synthetic utility. The selective reduction of the nitro group to an amine is a particularly common and crucial transformation, yielding halogenated anilines which are themselves valuable synthetic intermediates. lookchem.com

Significance of Substituted Nitrobenzenes in Organic Synthesis

Substituted nitrobenzenes are versatile building blocks in synthetic organic chemistry. The nitro group can be readily transformed into a variety of other functional groups, most notably the amino group. This conversion is fundamental in the synthesis of anilines, which are precursors to a vast array of compounds, including many with biological activity. Furthermore, the nitro group can participate in various carbon-carbon bond-forming reactions, expanding its utility in the assembly of complex organic structures. The diverse reactivity of the nitro functionality makes these compounds key intermediates in the synthesis of active pharmaceutical ingredients. researchgate.net

Overview of Research Trajectories for 1-Bromo-2,4-dimethyl-3-nitrobenzene

Research involving this compound has primarily focused on its role as a key intermediate in the synthesis of complex heterocyclic compounds. Specifically, it has been utilized in the preparation of substituted benzothiazoles, which are important scaffolds in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov The trajectory of research for this compound is thus linked to the development of new synthetic routes towards pharmacologically relevant molecules.

Detailed Research Findings

A notable application of this compound is its use in the synthesis of 3-bromo-2,6-dimethylaniline. This transformation is a critical step in the construction of more complex molecules, such as those investigated for the treatment of neurodegenerative disorders.

The synthesis of this compound itself can be achieved through the bromination of 1,3-dimethyl-2-nitrobenzene. A documented procedure involves the use of bromine in dichloromethane (B109758) (DCM) with iron (III) bromide and iron powder as catalysts.

Once obtained, this compound can be reduced to the corresponding aniline (B41778). A common method for this reduction involves the use of iron powder in acetic acid. The reaction mixture is heated to facilitate the conversion of the nitro group to an amine.

The resulting product, 3-bromo-2,6-dimethylaniline, is a valuable building block in its own right, finding use in the pharmaceutical and dye industries, as well as in general organic chemistry research and development. lookchem.com Its utility is demonstrated in its incorporation into larger, biologically active molecules, such as substituted benzothiazoles. researchgate.netorganic-chemistry.orgacs.org

Interactive Data Tables

Below are tables summarizing the key compounds and reactions discussed in this article.

Table 1: Properties of Key Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )
This compoundC₈H₈BrNO₂230.06
3-bromo-2,6-dimethylanilineC₈H₁₀BrN200.08
1,3-dimethyl-2-nitrobenzeneC₈H₉NO₂151.16
BromineBr₂159.808
Iron(III) bromideFeBr₃295.56
IronFe55.845
Acetic acidC₂H₄O₂60.052

Table 2: Overview of a Key Synthetic Transformation

Starting MaterialReagents and ConditionsProduct
This compoundIron powder, Acetic acid, Heat3-bromo-2,6-dimethylaniline

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1333987 1-Bromo-2,4-dimethyl-3-nitrobenzene CAS No. 39053-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,4-dimethyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRGPLOPZIPERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292212
Record name 1-Bromo-2,4-dimethyl-3-nitrobenzene
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Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39053-43-5
Record name 1-Bromo-2,4-dimethyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39053-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,4-dimethyl-3-nitrobenzene
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Reactivity and Chemical Transformations of 1 Bromo 2,4 Dimethyl 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Bromo-2,4-dimethyl-3-nitrobenzene

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides that are substituted with strong electron-withdrawing groups. In the case of this compound, the nitro group, positioned ortho to the bromine atom, strongly activates the carbon-bromine bond towards attack by nucleophiles.

The bromine atom in this compound serves as a good leaving group in SNAr reactions due to the powerful activating effect of the adjacent nitro group. This activation facilitates the displacement of the bromide ion by a wide range of nucleophiles. While specific reaction data for this exact compound is not extensively detailed in publicly available literature, the reactivity can be confidently predicted based on well-established principles and analogous systems.

Reactions with various nucleophiles are expected to yield the corresponding substituted products. For instance:

Amines (Amination): Reaction with primary or secondary amines would lead to the formation of N-substituted 2,4-dimethyl-3-nitroanilines.

Thiols (Thiolation): Thiolates (the conjugate bases of thiols) are potent nucleophiles and would react to form aryl sulfides.

Alkoxides (Alkoxylation): Alkoxides, such as methoxide or ethoxide, would displace the bromine to produce the corresponding aryl ethers.

The conditions for these reactions typically involve polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures to proceed at a practical rate.

Table 1: Representative SNAr Reactions on Activated Aryl Bromides with Various Nucleophiles
Aryl Bromide Substrate (Analogue)NucleophileSolventConditionsProduct Type
1-Bromo-4-nitrobenzenePiperidine (Amine)EthanolRefluxN-(4-nitrophenyl)piperidine
1-Bromo-2-nitrobenzeneSodium Methoxide (Alkoxide)MethanolReflux1-Methoxy-2-nitrobenzene
1-Bromo-4-nitrobenzeneSodium Thiophenoxide (Thiolate)DMF100 °C4-Nitrophenyl phenyl sulfide

While the halogen is the most common leaving group in SNAr reactions of halonitroarenes, the displacement of a nitro group is also possible under certain conditions. This reaction, known as nitro-group displacement, typically requires a substrate that is highly activated by other electron-withdrawing groups and often involves potent nucleophiles. For instance, in 1,4-dinitrobenzene, one nitro group can be displaced by nucleophiles like phenoxides rsc.org. In molecules with multiple nitro groups, such as 2,2′,4,4′-tetranitrobenzophenone, methoxy anions have been shown to displace the para-nitro groups rsc.org.

For this compound, displacement of the nitro group is considered less favorable than displacement of the bromine atom. The C-NO₂ bond is generally stronger than the C-Br bond, and the bromide ion is a better leaving group than the nitrite ion. However, under forcing conditions with highly reactive nucleophiles, this pathway could potentially be observed.

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.

Addition Step: The nucleophile attacks the carbon atom bearing the bromine atom. This is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.

Elimination Step: The aromaticity of the ring is restored in a fast step by the expulsion of the leaving group, the bromide ion.

The reactivity of the substrate is profoundly influenced by its substituents:

Nitro Group (-NO₂): This is the key activating group. Positioned ortho to the bromine, its strong electron-withdrawing nature stabilizes the negative charge of the Meisenheimer complex through resonance. The charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the first step.

Methyl Groups (-CH₃): The two methyl groups have a dual influence. Electronically, they are weakly activating (electron-donating) groups, which slightly counteracts the electron-withdrawing effect of the nitro group. Sterically, the methyl group at the C2 position, being ortho to the site of nucleophilic attack, may exert some steric hindrance, potentially slowing the reaction rate compared to an unhindered substrate.

Bromine Atom (-Br): The bromine atom acts as the leaving group. Its ability to be displaced is enhanced by the inductive electron-withdrawing effect it exerts on the attached carbon, although this effect is secondary to the powerful resonance activation provided by the nitro group.

Reduction Reactions of the Nitro Group in this compound

The reduction of the nitro group is a fundamental transformation in aromatic chemistry, providing a primary route to the synthesis of aryl amines. This transformation is of particular interest in multifunctional molecules like this compound, where the selectivity of the reduction is a key consideration.

The nitro group in this compound can be readily reduced to a primary amino group (-NH₂) to form 1-Bromo-2,4-dimethyl-3-aminobenzene . A variety of reducing agents are effective for this transformation. Common methods include:

Catalytic Hydrogenation: This method involves treating the substrate with hydrogen gas in the presence of a metal catalyst. Catalysts like palladium on carbon (Pd/C) or nickel are often used google.com. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under pressure.

Metal-Acid Systems: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction askfilo.comvedantu.com. The reaction between iron and HCl is often preferred on an industrial scale because the iron(II) chloride formed can be hydrolyzed, regenerating some of the acid and requiring only a catalytic amount to initiate the reaction vedantu.comshaalaa.com.

Stannous Chloride (SnCl₂): Tin(II) chloride is a mild and effective reagent for the reduction of aromatic nitro compounds, often used in solvents like ethanol or ethyl acetate acsgcipr.orgstrategian.comscispace.com.

A significant challenge in the reduction of halogenated nitroaromatics is achieving chemoselectivity. The goal is to reduce the nitro group while leaving the carbon-halogen bond intact. The C-Br bond can be susceptible to cleavage under certain reductive conditions, a process known as hydrodehalogenation or hydrogenolysis.

The choice of reducing agent is paramount for ensuring high chemoselectivity:

Catalytic Hydrogenation: While effective, catalytic hydrogenation with catalysts like Pd/C can sometimes lead to undesired hydrodehalogenation, resulting in the loss of the bromine atom. The selectivity can be influenced by the catalyst type, solvent, additives, and reaction conditions.

Metal-Acid and Stannous Chloride Reductions: Reagents such as iron in hydrochloric or acetic acid (Fe/HCl, Fe/CH₃COOH) and stannous chloride (SnCl₂) are highly regarded for their excellent chemoselectivity askfilo.comscispace.com. These methods are generally preferred when a halogen substituent needs to be preserved, as they readily reduce the nitro group without affecting the aryl-halide bond acsgcipr.orgstrategian.com. For example, stannous chloride has been shown to be effective for the selective reduction of various aromatic nitro compounds while leaving groups like halogens, aldehydes, and esters untouched strategian.comscispace.com. Iron powder has also demonstrated superiority in selectively reducing nitro groups in the presence of sensitive functionalities, including halides scispace.com.

Table 2: Common Reagents for Chemoselective Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsChemoselectivity towards C-Br BondReference
Fe / HClAqueous ethanol, refluxHigh (C-Br bond is preserved) askfilo.comvedantu.com
SnCl₂ · 2H₂OEthanol or Ethyl Acetate, refluxHigh (C-Br bond is preserved) strategian.comscispace.com
H₂ / Pd/CEthanol, 1-4 atm H₂Variable (Risk of hydrodehalogenation)
H₂ / Ni CatalystAqueous, 60-120 °C, 1.0-2.5 MPaGenerally good, but substrate dependent google.com

Organometallic Coupling Reactions Involving the C-Br Bond of this compound

The carbon-bromine bond in this compound is a key site for organometallic coupling reactions, which are fundamental in the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. While specific studies on this compound are not extensively documented, its structure as an aryl bromide makes it a suitable substrate for such transformations. Ullmann-type couplings, traditionally using copper, have been modernized with the use of palladium catalysts, allowing for milder reaction conditions.

In a typical palladium-catalyzed Ullmann-type reaction, this compound would react with a variety of nucleophiles, such as amines or alcohols, in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent palladium species, followed by reaction with the nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Hypothetical Palladium-Catalyzed Ullmann-type Coupling Reactions of this compound

NucleophileCatalyst System (Example)Expected Product
Aniline (B41778)Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)N-(2,4-dimethyl-3-nitrophenyl)aniline
PhenolPd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., K₃PO₄)1-(Phenoxy)-2,4-dimethyl-3-nitrobenzene
MethanolPdCl₂(PPh₃)₂, Base (e.g., NaOtBu)1-Methoxy-2,4-dimethyl-3-nitrobenzene

Note: This table is illustrative and based on general knowledge of palladium-catalyzed coupling reactions of aryl bromides. Actual reaction conditions and outcomes would require experimental verification.

Beyond Ullmann-type reactions, a broad range of palladium-catalyzed cross-coupling reactions can be employed to form new C-C and C-N bonds.

C-C Bond Formation: Reactions like the Suzuki-Miyaura coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) are staples in organic synthesis for forming C-C bonds. For instance, a Suzuki-Miyaura coupling of this compound with phenylboronic acid would be expected to yield 2,4-dimethyl-3-nitro-1,1'-biphenyl.

C-N Bond Formation: The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds. This reaction would allow for the coupling of this compound with a wide array of primary and secondary amines.

Table 2: Potential C-C and C-N Bond Forming Reactions

Reaction NameCoupling Partner (Example)Catalyst System (Example)Expected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Base (e.g., Na₂CO₃)2,4-Dimethyl-3-nitro-1,1'-biphenyl
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N)1-(2,4-Dimethyl-3-nitrophenyl)-2-phenylethene
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)1-(2,4-Dimethyl-3-nitrophenyl)-2-phenylethyne
Buchwald-HartwigDiethylaminePd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)N,N-Diethyl-2,4-dimethyl-3-nitroaniline

Note: This table presents potential applications of common cross-coupling reactions to this compound based on established methodologies for aryl bromides.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The regioselectivity of EAS on this compound is governed by the directing effects of the existing substituents.

Methyl groups (-CH₃): These are activating, ortho-, para-directing groups due to their electron-donating inductive and hyperconjugation effects.

Bromo group (-Br): This is a deactivating, ortho-, para-directing group. Its inductive effect withdraws electron density, but its lone pairs can donate electron density through resonance.

Nitro group (-NO₂): This is a strongly deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

Considering the positions of the substituents on this compound, the available positions for substitution are C5 and C6. The directing effects can be summarized as follows:

The bromo group at C1 directs to C6 (ortho).

The methyl group at C2 directs to C6 (para).

The nitro group at C3 directs to C5 (meta).

The methyl group at C4 directs to C5 (ortho).

The combined effect of these groups suggests that electrophilic attack is most likely to occur at the C5 or C6 positions. The strong deactivating effect of the nitro group will generally make the ring less reactive towards electrophiles compared to benzene. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. For example, nitration with a mixture of nitric and sulfuric acid would likely introduce a second nitro group at the C5 or C6 position.

Reactions Involving the Methyl Groups of this compound

The two methyl groups on the aromatic ring are also susceptible to chemical modification, primarily through halogenation and oxidation reactions.

The methyl groups can undergo free-radical halogenation at the benzylic position when treated with a halogen (e.g., Br₂) in the presence of UV light or a radical initiator like N-bromosuccinimide (NBS). This would lead to the formation of bromomethyl derivatives. Selective monohalogenation of one methyl group over the other can be challenging and may result in a mixture of products.

The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). Depending on the reaction conditions, it might be possible to selectively oxidize one or both methyl groups. For instance, treatment with hot, alkaline KMnO₄ followed by acidification would likely convert both methyl groups to carboxylic acid groups, yielding 3-bromo-5-nitroisophthalic acid.

Mechanistic Investigations of Key Transformations of this compound

The reactivity of this compound is dictated by the interplay of its substituents: a bromine atom, two methyl groups, and a nitro group. The electronic and steric effects of these groups govern the mechanisms of its key chemical transformations. Mechanistic studies, combining experimental evidence and computational analysis, have provided insights into the pathways of nucleophilic aromatic substitution, reduction of the nitro group, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA r)

The presence of a strongly electron-withdrawing nitro group suggests that this compound could undergo nucleophilic aromatic substitution (SNA r). The generally accepted mechanism for SNA r is a two-step addition-elimination process. libretexts.orgmsu.edu In the first step, which is typically rate-determining, the nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted as the attacked carbon becomes sp³ hybridized. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

The efficiency of the SNA r mechanism is highly dependent on the ability of electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex. msu.eduopenstax.org This stabilization is most effective when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the substituent through resonance. openstax.orgstackexchange.com

In the case of this compound, the nitro group is positioned meta to the bromo leaving group. Consequently, the negative charge of the intermediate carbanion cannot be directly delocalized onto the nitro group. stackexchange.com This lack of direct resonance stabilization makes the Meisenheimer complex less stable compared to its ortho or para-substituted counterparts. As a result, this compound is significantly less reactive towards nucleophilic aromatic substitution via the addition-elimination mechanism compared to isomers where the nitro group is in an ortho or para position. While the reaction can be forced under harsh conditions with very strong nucleophiles, the mechanistic pathway is less favorable.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, forming 3-bromo-2,6-dimethylaniline. This transformation is a cornerstone in the synthesis of various derivatives and is typically achieved through catalytic hydrogenation or with the use of metals in acidic media. commonorganicchemistry.commasterorganicchemistry.com

The mechanism of nitro group reduction is a complex multi-step process involving the transfer of six electrons and six protons. nih.gov While the exact sequence can vary depending on the reducing agent and reaction conditions, a generally accepted pathway proceeds through several intermediates. orientjchem.org

Catalytic Hydrogenation: In the presence of catalysts like Palladium on carbon (Pd/C) or Raney nickel, molecular hydrogen is the reducing agent. commonorganicchemistry.com The reaction is believed to proceed through the sequential formation of a nitrosobenzene and then a phenylhydroxylamine intermediate before the final amine is formed. orientjchem.org These intermediates are highly reactive and are typically not isolated during the reaction. orientjchem.org

Metal-Acid Reduction: When using metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid, the mechanism involves a series of single electron transfers from the metal surface. masterorganicchemistry.com The nitro group is progressively reduced, likely forming the same nitroso and hydroxylamine intermediates, which are then further reduced to the corresponding aniline. nih.gov

The general mechanistic scheme for the reduction can be summarized as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

This transformation is generally efficient and chemoselective, often leaving the bromo substituent intact, which is valuable for subsequent synthetic modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanistic cycle for these transformations, while varying in the specific nucleophile used, follows a common pathway involving a Pd(0)/Pd(II) catalytic cycle. nih.gov

The catalytic cycle is generally understood to proceed through three key elementary steps:

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (this compound), breaking the carbon-bromine bond and forming a new organopalladium(II) species. nih.gov This is often the rate-limiting step of the catalytic cycle.

Transmetalation (for Suzuki, Negishi, etc.) or Carbometalation/Migratory Insertion (for Heck):

In a Suzuki coupling, the organopalladium(II) complex reacts with an organoboron compound (in the presence of a base) in a step called transmetalation, where the organic group from the boron is transferred to the palladium center, displacing the halide. youtube.com

In a Heck reaction, an alkene coordinates to the palladium(II) complex and then undergoes migratory insertion into the palladium-carbon bond. youtube.com

In a Buchwald-Hartwig amination, an amine coordinates to the palladium(II) complex, and after deprotonation, forms the new carbon-nitrogen bond. rhhz.net

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Recent studies have also shown that in some cases, the nitro group itself can be used as a leaving group in cross-coupling reactions, although this is less common than using the aryl halide. rhhz.net The mechanism for nitro-group coupling also involves an oxidative addition of the C-NO₂ bond to a low-valent metal center. rhhz.net For this compound, the C-Br bond is significantly more reactive towards oxidative addition with palladium catalysts, making it the primary site for cross-coupling transformations.

Data Tables

Table 1: Mechanistic Overview of Key Transformations

TransformationKey Mechanistic StepsIntermediate(s)Role of Substituents on this compound
Nucleophilic Aromatic Substitution 1. Nucleophilic attack2. Elimination of leaving groupMeisenheimer Complex (carbanion)The meta-nitro group provides poor stabilization of the intermediate, leading to low reactivity.
Reduction of Nitro Group Six-electron, six-proton transferNitroso and Hydroxylamine speciesThe nitro group is the reactive site for reduction to an amine.
Palladium-Catalyzed Cross-Coupling 1. Oxidative Addition2. Transmetalation/Migratory Insertion3. Reductive EliminationOrganopalladium(II) speciesThe bromo substituent is the primary site for oxidative addition to the palladium catalyst.

Spectroscopic and Structural Elucidation of 1 Bromo 2,4 Dimethyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Bromo-2,4-dimethyl-3-nitrobenzene, a complete NMR analysis would provide unambiguous confirmation of its constitution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and methyl protons. The substitution pattern of the benzene (B151609) ring leaves two aromatic protons. These protons (H-5 and H-6) are adjacent to each other and would therefore exhibit spin-spin coupling, appearing as a pair of doublets.

The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing deshielding (a downfield shift to higher ppm values) of nearby protons. The methyl groups are weakly electron-donating, causing a slight shielding effect (an upfield shift). The bromine atom has a moderate deshielding effect.

Aromatic Protons: The proton at the C-6 position (H-6) is ortho to the bromine atom and is expected to be the most downfield of the aromatic signals. The proton at the C-5 position (H-5) is ortho to a methyl group and meta to the bromine and nitro groups, and would thus appear at a slightly more upfield position compared to H-6.

Methyl Protons: The two methyl groups are in different chemical environments. The C-2 methyl group is positioned between a bromine and a nitro group, which would cause a downfield shift compared to a typical aromatic methyl group. The C-4 methyl group is situated between a nitro group and a hydrogen atom and would also be shifted downfield, but likely to a different extent than the C-2 methyl. Both methyl groups would appear as singlets as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
H-6 ~7.5 - 7.7 Doublet (d)
H-5 ~7.2 - 7.4 Doublet (d)
C-2 Methyl (-CH₃) ~2.4 - 2.6 Singlet (s)

Note: These are predicted values. Actual experimental values may vary based on solvent and instrument frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, all eight carbon atoms in this compound are chemically non-equivalent and are expected to produce eight distinct signals. The chemical shifts are influenced by the attached atoms and neighboring functional groups.

Aromatic Carbons: The carbons directly bonded to electronegative substituents (C-1, C-3) will be significantly affected. The C-1 carbon, bonded to bromine, is expected in the 115-125 ppm range. The C-3 carbon, bonded to the nitro group, will be strongly deshielded, appearing in the 145-155 ppm range. The carbons bearing the methyl groups (C-2, C-4) will also be downfield. The two carbons bonded to hydrogen (C-5, C-6) will appear in the typical aromatic region.

Methyl Carbons: The two methyl carbons will appear in the aliphatic region of the spectrum, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-Br) ~120 - 125
C-2 (C-CH₃) ~135 - 140
C-3 (C-NO₂) ~150 - 155
C-4 (C-CH₃) ~138 - 143
C-5 (C-H) ~128 - 132
C-6 (C-H) ~133 - 137
C-2 Methyl (-CH₃) ~18 - 22

Note: These are predicted values. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their adjacent relationship on the aromatic ring. No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which proton is directly attached to which carbon. The HSQC spectrum would show correlation cross-peaks between the H-5 proton signal and the C-5 carbon signal, and between the H-6 proton and the C-6 carbon. It would also show correlations between the protons of each methyl group and their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular structure. Key expected correlations would include:

The H-5 proton signal correlating to C-1, C-3, and C-4.

The H-6 proton signal correlating to C-2 and C-4.

The C-2 methyl protons correlating to C-1, C-2, and C-3.

The C-4 methyl protons correlating to C-3, C-4, and C-5.

These HMBC correlations would provide unequivocal evidence for the relative positions of the substituents on the benzene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the nitro, methyl, and aromatic C-H groups. The presence of strong absorption bands for the nitro group is particularly diagnostic.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretching 3100 - 3000 Medium-Weak
Aliphatic C-H (Methyl) Stretching 2980 - 2870 Medium
Aromatic C=C Stretching 1600 - 1450 Medium-Strong
Nitro (NO₂) Asymmetric Stretching 1550 - 1510 Strong
Nitro (NO₂) Symmetric Stretching 1360 - 1330 Strong
Aromatic C-H Out-of-plane Bending 900 - 675 Strong

The strong absorptions for the asymmetric and symmetric stretching of the nitro group are key identifiers. researchgate.net The exact positions of the C-H out-of-plane bending bands can also give clues about the substitution pattern of the aromatic ring.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.

For this compound, the Raman spectrum would be expected to show:

A strong band for the symmetric stretching of the nitro group, complementing the strong absorption seen in the IR.

Prominent bands corresponding to the aromatic ring stretching vibrations (C=C) between 1400 and 1600 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

The C-Br stretching vibration, which is often weak in the IR, may show a more distinct signal in the Raman spectrum.

Together, FT-IR and Raman spectroscopy would provide a comprehensive fingerprint of the molecule's functional groups, confirming the presence of the nitro and bromo substituents and the dimethylated aromatic core. researchgate.netirjet.net

Potential Energy Distribution (PED) Analysis of Vibrational Modes

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational spectra (FT-IR and Raman). By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, or torsions) to the potential energy of a normal mode of vibration, PED analysis offers a precise description of the nature of the observed spectral bands. figshare.com This method is particularly valuable for complex molecules like this compound, where vibrational modes are often coupled.

The vibrational spectrum can be divided into several regions corresponding to specific functional groups:

Nitro Group Vibrations: The NO₂ group is characterized by strong asymmetric and symmetric stretching vibrations. In substituted nitrobenzenes, these typically appear in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). researchgate.net PED analysis would likely show these modes to be relatively pure, with major contributions from the N-O stretching coordinates. Other nitro group vibrations, such as the scissoring (bending), rocking, and wagging modes, appear at lower frequencies and are often coupled with other ring vibrations. jetir.orgscirp.org

Aromatic Ring Vibrations: The C-H stretching vibrations of the benzene ring are expected above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range. PED analysis often reveals significant mixing between these ring stretching modes and other in-plane bending vibrations. scirp.org

Methyl Group Vibrations: The methyl (CH₃) groups will exhibit characteristic symmetric and asymmetric stretching and bending modes.

C-Br and C-N Vibrations: The C-Br and C-N stretching vibrations are expected at lower frequencies. The C-N stretch, often coupled with ring breathing modes, is typically observed around 1100 cm⁻¹. researchgate.net

The table below outlines the expected vibrational modes and their approximate PED contributions, extrapolated from studies on analogous molecules.

Vibrational ModeApproximate Frequency Range (cm⁻¹)Expected Major PED Contributions
NO₂ Asymmetric Stretch1530 - 1560ν(N-O)asym (~70-80%)
NO₂ Symmetric Stretch1340 - 1370ν(N-O)sym (~60-70%)
Aromatic C-C Stretch1400 - 1600ν(C-C)ring, δ(C-H)
C-N Stretch1100 - 1120ν(C-N), Ring breathing
NO₂ Bending (Scissoring)840 - 860δ(O-N-O)
C-Br Stretch600 - 700ν(C-Br)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule, as the exact mass of an ion is unique to its specific atomic composition. nih.govrsc.org For this compound, the molecular formula is C₈H₈BrNO₂.

The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Calculation of Theoretical Exact Mass:

C₈: 8 x 12.00000 = 96.00000

H₈: 8 x 1.00783 = 8.06264

Br¹: 1 x 78.91834 = 78.91834

N¹: 1 x 14.00307 = 14.00307

O₂: 2 x 15.99491 = 31.98982

Total (C₈H₈⁷⁹BrNO₂): 228.97387 Da

An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the m/z of the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺. nih.gov If the experimental mass is determined to be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass, it provides unambiguous confirmation of the elemental formula C₈H₈BrNO₂. nih.govnih.gov The presence of bromine would also be confirmed by the characteristic isotopic pattern of the molecular ion peak, with [M]⁺˙ and [M+2]⁺˙ appearing in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons (typically 70 eV) bombard the molecule, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable clues about its structure. researchgate.net

For this compound, the fragmentation is expected to be directed by the functional groups and their positions on the aromatic ring. Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group constituents (NO₂, NO, O) and cleavages related to the alkyl substituents. nih.govresearchgate.netmiamioh.edu

Predicted Fragmentation Pathways:

Loss of Nitro Group: A primary fragmentation would be the loss of a nitro radical (•NO₂, 46 Da) to form a cation at m/z 183/185. This is a common pathway for nitroaromatic compounds. miamioh.eduacs.org

Loss of Nitric Oxide: The molecular ion can lose a nitric oxide radical (•NO, 30 Da) to yield a fragment at m/z 199/201. This is often followed by the loss of carbon monoxide (CO, 28 Da). researchgate.net

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79/81 Da), resulting in a fragment at m/z 150.

Loss of Methyl Group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce a fragment at m/z 214/216. This can be followed by subsequent fragmentation.

Benzylic Cleavage: Cleavage of a C-H bond from a methyl group can lead to the formation of a stable benzylic-type cation.

The following table summarizes the likely fragments and their corresponding mass-to-charge ratios.

Fragment Ionm/z (for ⁷⁹Br)Proposed Neutral Loss
[M]⁺˙229-
[M - CH₃]⁺214•CH₃
[M - NO]⁺199•NO
[M - NO₂]⁺183•NO₂
[M - Br]⁺150•Br
[M - NO₂ - CO]⁺155•NO₂, CO
[C₇H₇]⁺91•Br, •NO₂, C

X-ray Crystallography and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. carleton.edu

In a typical single-crystal X-ray diffraction experiment, a suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. mdpi.com The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined and refined.

For the analogous compound, 1-Bromo-4-methyl-2-nitrobenzene, the following crystallographic data were reported: researchgate.net

ParameterValue (for 1-Bromo-4-methyl-2-nitrobenzene)
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)13.016
b (Å)14.617
c (Å)4.037
Volume (ų)768.1
Z (molecules per unit cell)4

Based on this related structure, the bond lengths and angles in this compound are expected to be in the typical ranges for substituted benzenes. The C-C bonds in the aromatic ring will be intermediate between single and double bonds, C-Br and C-N bond lengths will reflect standard values for such bonds on an sp² carbon, and the geometry around the nitro group will be trigonal planar.

The solid-state structure is defined not only by the molecule's internal geometry but also by its conformation and the non-covalent interactions that dictate the crystal packing. nih.gov

Molecular Conformation: A key conformational feature in nitrobenzene (B124822) derivatives is the torsion angle between the plane of the nitro group and the plane of the benzene ring. This angle is sensitive to steric hindrance from adjacent (ortho) substituents. nih.govresearchgate.net In this compound, the nitro group is flanked by two methyl groups. This significant steric crowding would force the nitro group to twist substantially out of the plane of the benzene ring to minimize repulsion. This dihedral angle is expected to be large, potentially greater than the 54.1° observed in 2-bromo-3-nitrotoluene, and approaching the 86.1° seen in pentamethylnitrobenzene. nih.govresearchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by a balance of intermolecular forces. For nitroaromatic compounds, these can include:

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

π-Hole Interactions: The electron-withdrawing nitro group creates a region of positive electrostatic potential (a π-hole) on the nitrogen atom, which can interact favorably with electron-rich regions (lone pairs) of neighboring molecules, such as the oxygen atoms of a nitro group or the bromine atom. nih.gov

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the methyl or aromatic C-H groups and the oxygen atoms of the nitro group on an adjacent molecule. researchgate.net

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with a nucleophile.

The interplay of these forces determines the final, most stable crystal lattice, influencing physical properties such as melting point and density.

Chromatographic Techniques for Analysis and Purity Assessment

The analysis and purification of this compound, a substituted nitroaromatic compound, relies on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating this compound from starting materials, byproducts, and isomers, as well as for establishing its purity. While specific application data for this compound is not extensively published, suitable methods can be derived from the analysis of structurally related nitroaromatic and brominated compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of nitroaromatic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most probable mode of separation. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Stationary Phase: A C18 (octadecylsilane) or C8 (octylsilane) bonded silica (B1680970) column is typically employed for the separation of nitroaromatic compounds. Phenyl-based columns can also offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water is commonly used. The elution strength is modulated by adjusting the ratio of the organic solvent to water. Isocratic elution (constant mobile phase composition) can be effective for simple mixtures, while gradient elution (variable mobile phase composition) is preferred for complex samples containing compounds with a wide range of polarities. The addition of a small amount of acid, like formic acid or phosphoric acid, can improve peak shape and resolution.

Detection: The presence of the nitro group and the benzene ring, which are strong chromophores, makes UV-Vis detection at a wavelength of around 254 nm highly suitable for the quantification of this compound. nih.govtandfonline.comsigmaaldrich.commtc-usa.com

Purity Assessment: HPLC allows for the determination of the purity of this compound by separating it from potential impurities. These impurities may include unreacted starting materials like 2,4-dimethylnitrobenzene, isomeric byproducts such as other brominated dimethylnitrobenzene isomers, and products of over-bromination. The percentage purity is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of a Substituted Nitroaromatic Compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time 5-10 min (dependent on exact conditions)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and thermally stable compounds like this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography (GC): In GC, the sample is vaporized and injected into a long, thin capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. For brominated aromatic compounds, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used. nih.govacs.orgacs.orgosti.gov The oven temperature is typically programmed to ramp up, allowing for the separation of compounds with different boiling points.

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecule provides a unique "fingerprint" that allows for its unambiguous identification. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio.

Purity and Isomer Analysis: GC-MS is particularly useful for separating and identifying isomeric impurities that may be difficult to resolve by HPLC alone. The high resolution of capillary GC columns can often separate closely related isomers. The mass spectrum of each separated isomer can then be used to confirm its identity.

Table 2: Typical GC-MS Parameters for the Analysis of a Brominated Aromatic Compound

ParameterCondition
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Ionization Electron Impact (EI), 70 eV
Scan Range m/z 50-500

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times, higher resolution, and improved sensitivity.

The principles of UPLC for the analysis of this compound are the same as for HPLC, but the performance is enhanced. The use of a C18 or similar reversed-phase column with a mobile phase of acetonitrile and water would be appropriate. The shorter analysis times offered by UPLC make it a valuable tool for high-throughput screening of reaction products and for rapid purity assessments. sielc.com

Table 3: Illustrative UPLC Conditions for Rapid Analysis

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Detection Photodiode Array (PDA) or MS
Injection Volume 1 µL
Run Time < 3 minutes

Computational and Theoretical Studies on 1 Bromo 2,4 Dimethyl 3 Nitrobenzene

Quantum Chemical Calculations for 1-Bromo-2,4-dimethyl-3-nitrobenzene

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into molecular characteristics. However, specific studies on this compound are absent from the public domain.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms and the electronic properties of molecules. Searches for DFT studies specifically detailing the bond lengths, bond angles, and dihedral angles of this compound have yielded no specific results. While DFT has been applied to structurally similar compounds like 1,2-dimethyl-3-nitrobenzene, this data cannot be extrapolated to accurately describe the title compound due to the influence of the bromine substituent. google.com

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps and Frontier Orbitals)

The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of chemical stability. google.com Regrettably, no studies calculating the HOMO-LUMO gap or mapping the frontier orbitals for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on a molecule's surface, highlighting electrophilic and nucleophilic sites for potential chemical reactions. While MEP maps have been generated for related dinitro- and dimethyl-nitrobenzene compounds, a specific MEP map for this compound is not present in the available literature.

Theoretical Predictions of Spectroscopic Properties

Computational methods are also employed to predict spectroscopic data, which aids in the identification and characterization of compounds.

Calculation of Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations of vibrational frequencies are used to simulate and help interpret experimental FT-IR and Raman spectra. These calculations can predict the frequencies of various vibrational modes within the molecule. No published data on the calculated vibrational frequencies for this compound are available.

Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical simulations of NMR chemical shifts, often using methods like the Gauge-Independent Atomic Orbital (GIAO) method, serve as a valuable tool for assigning experimental signals. There are no available studies that report the simulated ¹H or ¹³C NMR chemical shifts for this compound.

Reaction Mechanism Predictions and Transition State Analysis for Transformations of this compound

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the characterization of transient species like transition states. For this compound, theoretical studies can predict the feasibility and pathways of various transformations, such as nucleophilic aromatic substitution or reduction of the nitro group.

Reaction Pathways and Energetics: Density Functional Theory (DFT) is a common method used to model reaction mechanisms. For a reaction involving this compound, such as its reduction, DFT calculations can identify the most plausible pathway. sci-hub.se Studies on similar molecules, like the reduction of nitrobenzene (B124822) catalyzed by bipyridine, have shown that the process can involve several key intermediates and stages, including the formation of radical species and nitrene intermediates. sci-hub.se A similar computational approach for this compound would involve modeling the step-by-step transformation, calculating the Gibbs free energy for each reactant, intermediate, transition state, and product.

Conformational Analysis and Energy Minimization Studies

The spatial arrangement of the substituents on the benzene (B151609) ring of this compound is not rigid. Rotations around the C-N and C-C single bonds give rise to different conformers with distinct energies. Conformational analysis aims to identify the stable conformers and determine their relative energies and populations.

Rotational Barriers and Stable Conformers: The orientation of the nitro group relative to the benzene ring is a key conformational feature. Due to steric hindrance from the adjacent methyl groups at positions 2 and 4, the nitro group in this compound is expected to be significantly twisted out of the plane of the benzene ring. In analogous compounds, this dihedral angle is highly sensitive to the nature of the ortho substituents. nih.gov For example, in 2-bromo-3-nitrotoluene, the dihedral angle between the nitro group and the phenyl ring is 54.1(4)°, while in pentamethylnitrobenzene, it increases to 86.1(5)°. nih.gov

Theoretical calculations, typically using methods like DFT with an appropriate basis set (e.g., M06-2X/6-311++G(2d,p)), can be used to perform a potential energy surface scan by systematically rotating the C-NO₂ bond. ufms.br This scan reveals the energy profile, highlighting the minima (stable conformers) and maxima (rotational barriers). The conformer with the lowest energy is the global minimum. For chalcone (B49325) isomers, a similar analysis identified multiple s-cis and s-trans conformers. ufms.br

Energy Minimization and Population Analysis: Once potential conformers are identified, their geometries are fully optimized to find the exact energy minima. The relative energies (ΔE) of these stable conformers can then be used to calculate their expected populations at a given temperature using the Boltzmann distribution equation. A study on nitro-hydroxy-methoxy chalcone isomers found that the most stable conformer represented 41.5% of the equilibrium population, with other conformers present in smaller but significant amounts. ufms.br A similar analysis for this compound would provide a detailed picture of its conformational landscape.

Table 1: Comparison of Nitro Group Dihedral Angles in Related Aromatic Compounds

CompoundDihedral Angle (Nitro Group vs. Phenyl Ring)Reference
4-Methyl-2-nitroaniline3.2 (3)° nih.gov
1-Bromo-4-methyl-2-nitrobenzene14.9 (11)° nih.gov
2-Bromo-3-nitrotoluene54.1 (4)° nih.gov
Pentamethylnitrobenzene86.1 (5)° nih.gov

Intermolecular Interactions and Crystal Packing Simulations (e.g., Hirshfeld surface analysis)

In the solid state, molecules of this compound are arranged in a specific three-dimensional lattice, held together by a network of intermolecular interactions. Understanding these interactions is key to predicting crystal structure and solid-state properties.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are combined into a normalized contact distance (dₙₒᵣₘ), which is mapped onto the surface using a color scale. Red spots on the dₙₒᵣₘ map indicate close contacts (shorter than van der Waals radii), typically corresponding to hydrogen bonds or other strong interactions, while blue regions represent weaker contacts. nih.gov

Table 2: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Nitroaromatic Compound

Contact TypePercentage ContributionReference
H···H23.0% nih.gov
O···H/H···O20.1% nih.gov
Cl···H/H···Cl19.0% nih.gov
C···C11.2% nih.gov
C···H/H···C8.0% nih.gov
N···H/H···N4.3% nih.gov
Cl···C/C···Cl4.7% nih.gov
Cl···O/O···Cl3.1% nih.gov
Data from (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine and (E)-4-nitro-N′-(2-chlorobenzylidene)benzenesulfonohydrazide are used as illustrative examples.

Advanced Research Applications of 1 Bromo 2,4 Dimethyl 3 Nitrobenzene in Chemical Science

Potential as a Building Block in Complex Organic Synthesis

The multifunctionality of 1-bromo-2,4-dimethyl-3-nitrobenzene makes it a prospective candidate for constructing complex molecular architectures. The interplay between the bromo, nitro, and dimethyl-substituted benzene (B151609) core offers multiple reaction pathways.

Precursor for Highly Substituted Aromatic Compounds

The aromatic ring of this compound is primed for further functionalization. The existing substituents influence the position of subsequent modifications. The nitro group is a strong electron-withdrawing group and a meta-director, while the methyl groups are activating and ortho, para-directing. pbworks.comlibretexts.org This directing competition, combined with the steric hindrance from the methyl groups, would need to be carefully considered in electrophilic aromatic substitution reactions.

Furthermore, the bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy for building polysubstituted benzene rings. libretexts.orgresearchgate.net The nitro group can also be chemically transformed, further diversifying the potential products.

Synthesis of Novel Heterocyclic Systems

A key potential application lies in the synthesis of heterocyclic compounds. The reduction of the nitro group to an amine (creating 3-bromo-2,6-dimethylaniline) is a critical step. This resulting ortho-bromoaniline derivative would be a valuable precursor for synthesizing a variety of fused heterocyclic systems, such as benzimidazoles, benzothiazoles, or quinazolines, through condensation reactions with appropriate reagents. The synthesis of various heterocyclic compounds from nitroaromatic precursors is a well-established field in organic chemistry. byjus.comlearncbse.in

Construction of Polycyclic and Spirocyclic Frameworks

The development of polycyclic and spirocyclic frameworks from this precursor remains a speculative area. In principle, intramolecular reactions could be designed. For instance, after modification of the methyl groups to include appropriate functional handles, cyclization reactions could be initiated to form new rings fused to the original benzene core. The synthesis of complex polycyclic aromatic structures often relies on precursors that can undergo such designed cyclization cascades.

Potential Role as an Intermediate in the Synthesis of Organic Materials

Nitroaromatic and bromoaromatic compounds are foundational in creating organic materials, including dyes, polymers, and optoelectronic components. The presence of a nitro group, which is a strong electron-withdrawing group, can significantly influence the electronic properties of a molecule. nih.gov

Derivatives of this compound could potentially serve as monomers or precursors for specialized polymers. For example, after reduction of the nitro group and a coupling reaction at the bromine site, a bifunctional monomer could be created for polycondensation reactions. The specific substitution pattern could lead to materials with unique solubility, thermal stability, or morphological properties.

Potential for Development of Novel Synthetic Reagents and Intermediates

The reactivity of this compound allows it to be converted into a variety of other useful chemical intermediates.

Precursor CompoundPotential ReactionResulting IntermediatePotential Downstream Use
This compoundCatalytic Reduction (e.g., H₂, Pd/C)3-Bromo-2,6-dimethylanilineSynthesis of heterocycles, pharmaceuticals, ligands
This compoundNucleophilic Aromatic Substitution2,4-Dimethyl-3-nitro-substituted anilines, phenols, etc.Precursors for dyes and other functional molecules
This compoundGrignard Formation2,4-Dimethyl-3-nitrophenylmagnesium bromideNucleophilic reagent for C-C bond formation

The reduction of the nitro group is a particularly important transformation, yielding 3-bromo-2,6-dimethylaniline. This aniline (B41778) derivative is a versatile intermediate itself, with the amino group enabling diazotization reactions and the bromine atom available for organometallic coupling reactions. learncbse.in

Exploration in Catalyst Ligand Design and Coordination Chemistry

The structure of this compound offers potential for development into ligands for coordination chemistry and catalysis. After conversion of the nitro group to a coordinating group (like an amine or phosphine) or after using the bromine atom to attach a chelating moiety, the resulting molecule could act as a ligand for transition metals.

The steric bulk provided by the two methyl groups adjacent to the potential coordination site (the position of the original nitro group) is a significant feature. Bulky ligands are crucial in catalyst design for controlling the reactivity and selectivity of the metal center. For example, they can influence the coordination number of the metal, create a specific chiral environment for asymmetric catalysis, or enhance catalyst stability. While benzimidazole (B57391) derivatives and other heterocycles are widely used as ligands, the specific substitution pattern derived from this precursor is not yet documented in this context. researchgate.net

Green Chemistry Approaches in the Synthesis and Transformations of this compound

The principles of green chemistry are increasingly being applied to the synthesis and transformation of complex aromatic compounds to minimize environmental impact and enhance safety. For a polysubstituted molecule like this compound, green approaches focus on alternative reagents, sustainable solvents, energy-efficient reaction conditions, and catalytic methods that improve atom economy and reduce waste. While specific green chemistry literature for this exact compound is nascent, established methodologies for analogous aromatic substitutions and transformations provide a clear framework for more sustainable practices.

The synthesis of this compound typically involves the electrophilic substitution of 1,3-dimethylbenzene (m-xylene). The key steps are nitration and bromination. Green chemistry offers innovations for both of these critical processes.

Eco-Friendly Nitration Strategies

Traditional nitration of aromatic compounds relies on a hazardous mixture of concentrated nitric acid and sulfuric acid, which generates significant acidic waste and can lead to over-nitration and poor regioselectivity. nih.gov Green alternatives aim to eliminate or reduce the use of strong co-acids.

One promising approach is the use of dilute aqueous nitric acid for the nitration of substrates like m-xylene (B151644). nih.gov Research has shown that this method can effectively nitrate (B79036) aromatic hydrocarbons without the need for a strong co-acid catalyst, substantially decreasing the environmental impact. nih.gov To enhance reaction rates and yields, which can be lower under these milder conditions, non-traditional activation methods are employed.

Ultrasonic and Microwave Irradiation: These energy sources can significantly improve reaction efficiency. nih.govmdpi.com For instance, the nitration of toluene (B28343) and p-xylene (B151628) using aqueous nitric acid shows considerably better yields with ultrasonic irradiation compared to simple stirring. researchgate.net Microwave-assisted synthesis, in general, offers rapid heating, leading to shorter reaction times and often cleaner reactions with higher yields. mdpi.comepa.gov

Solid Acid Catalysts: The use of reusable solid acid catalysts, such as zeolites or clays, is another cornerstone of green nitration. These catalysts can replace corrosive liquid acids like sulfuric acid, simplifying product work-up and allowing for catalyst recycling, which aligns with the principles of waste reduction.

Below is a comparative table illustrating traditional versus greener nitration approaches for xylene, a direct precursor to the target molecule.

FeatureTraditional MethodGreen ApproachEnvironmental/Safety Benefit
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Dilute Aqueous HNO₃Reduces use of highly corrosive and hazardous acids. nih.gov
Catalyst Concentrated H₂SO₄None, or reusable solid acidsEliminates large volumes of acidic waste; allows for catalyst recycling.
Energy Input Conventional HeatingUltrasonic or Microwave IrradiationReduces reaction times and energy consumption. nih.govmdpi.com
Waste Profile High volume of acidic wastewaterLower volume of less hazardous wasteMinimizes environmental pollution and disposal costs.
Selectivity Risk of over-nitrationOften provides better control and selectivity. researchgate.netHigher yield of desired product, less downstream purification.

Sustainable Bromination Methods

The classical bromination of aromatic compounds often uses elemental bromine (Br₂), a volatile, corrosive, and toxic reagent. Green chemistry promotes the use of alternative brominating agents that are safer to handle and more selective.

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is a safer and more convenient source of electrophilic bromine for the bromination of various aromatic compounds. cambridgescholars.com Its use under mild conditions can lead to high yields and selectivity, avoiding the hazards associated with liquid bromine. cambridgescholars.com

Green Transformations of Nitroaromatic Compounds

The functional groups on this compound—the nitro group and the bromine atom—are versatile handles for further chemical transformations. Green approaches to these transformations focus on catalytic efficiency and the use of benign reaction media.

Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination can be used to replace the bromine atom with a nitrogen-containing group. Sustainable advancements in this area include the use of greener solvents. For example, 2,2,5,5-tetramethyloxalane (TMO), a bio-derived solvent, has been shown to be an effective replacement for problematic solvents like toluene and dioxane in amination reactions. nih.gov Furthermore, efforts are ongoing to lower palladium catalyst loadings and to conduct these reactions in water, which dramatically reduces the environmental footprint of the process. nih.gov

Biocatalytic Transformations: A frontier in green chemistry is the use of microorganisms and enzymes to perform chemical transformations. For instance, certain bacteria have been shown to degrade halonitroaromatic compounds. The bacterium Diaphorobacter sp. strain JS3051 can utilize 3-bromonitrobenzene as its sole source of carbon, nitrogen, and energy, breaking it down into less harmful substances. researchgate.net This highlights the potential for developing biocatalytic systems for the transformation or remediation of compounds like this compound, representing an ultimate green chemistry approach.

By integrating these greener synthetic and transformational methodologies, the lifecycle of this compound can be made more sustainable, safer, and economically viable, reflecting the core goals of modern chemical science.

Future Research Directions and Open Questions for 1 Bromo 2,4 Dimethyl 3 Nitrobenzene

Development of More Efficient and Sustainable Synthetic Methodologies

The classical synthesis of substituted bromonitrobenzenes often involves electrophilic aromatic substitution, which may use harsh reagents and produce significant waste. orgsyn.org Future research should prioritize the development of greener, more efficient, and scalable synthetic pathways.

Key areas for investigation include:

Catalytic Bromination: Moving beyond stoichiometric brominating agents like liquid bromine, research into catalytic systems using milder bromine sources (e.g., N-Bromosuccinimide) with recyclable catalysts could drastically improve the environmental footprint. chemicalbook.com

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety (especially for nitration steps), and easier scalability.

C-H Activation: A forward-looking approach would be the direct, regioselective C-H bromination and nitration of 1,3-dimethylbenzene. This would be a highly atom-economical route, though achieving the specific 1-bromo-2,4-dimethyl-3-nitro substitution pattern presents a significant regioselectivity challenge that warrants investigation.

Table 1: Comparison of Synthetic Methodologies

Methodology Current Approach (Typical) Proposed Future Direction Advantages of Future Direction
Bromination Electrophilic substitution with Br₂ and a Lewis acid. orgsyn.org Catalytic bromination with N-Bromosuccinimide (NBS) or enzymatic bromination. Milder conditions, reduced hazardous waste, improved safety, potential for recyclability.
Nitration Mixed acid (HNO₃/H₂SO₄) nitration. acs.org Nitration using solid acid catalysts or microfluidic reactors. Enhanced safety, precise control, reduced acidic waste streams.

| Process Type | Batch synthesis. | Continuous flow synthesis. | Improved heat and mass transfer, higher throughput, enhanced process safety and control. |

Expanding the Scope of Reactivity Profiles and Novel Transformations

The reactivity of 1-Bromo-2,4-dimethyl-3-nitrobenzene is primarily dictated by its three functional groups: the bromo moiety, the nitro group, and the activated aromatic ring. While standard transformations are known, future work can focus on novel and more complex reactions.

Advanced Cross-Coupling Reactions: The bromo group is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. researchgate.net Future research could explore using more sustainable, earth-abundant metal catalysts (e.g., iron, copper, nickel) to perform these transformations. Investigating challenging couplings, such as C-C bond formation at sterically hindered positions, could yield novel molecular architectures.

Nitro Group Transformations: Beyond simple reduction to an amine, the nitro group can participate in more complex cycloadditions and radical reactions. researchgate.net Exploring its use as a directing group or its transformation into other functionalities (e.g., nitrones, isocyanates) could open new synthetic pathways.

Domino and Cascade Reactions: Designing multi-step, one-pot reactions starting from this compound would be a highly efficient strategy for building molecular complexity. For instance, a sequence involving a cross-coupling reaction followed by reduction of the nitro group and subsequent cyclization could rapidly generate heterocyclic scaffolds relevant to medicinal chemistry. nih.gov

Table 2: Potential Novel Transformations

Functional Group Reaction Type Potential Application
Bromo Group Earth-Abundant Metal Cross-Coupling Synthesis of pharmaceuticals and organic materials with reduced cost and environmental impact.
Nitro Group Reductive Cyclization Formation of nitrogen-containing heterocycles like indoles or quinolines.

| Combined | Domino Reaction (e.g., Suzuki-Heck) | Rapid construction of complex polycyclic aromatic systems. |

Application of Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods like NMR and IR are sufficient for routine identification, advanced techniques can provide deeper insights into the structural, electronic, and dynamic properties of this compound and its derivatives.

Solid-State NMR (ssNMR): For crystalline derivatives, ssNMR can elucidate intermolecular interactions, polymorphism, and molecular packing, which are crucial for understanding the properties of solid-state materials like pigments or pharmaceuticals.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) could be used to separate and characterize complex mixtures of isomers or reaction products that are difficult to distinguish by conventional methods.

Ultrafast Spectroscopy: For derivatives designed with photophysical properties (e.g., by introducing chromophores via cross-coupling), techniques like transient absorption spectroscopy could probe excited-state dynamics on femtosecond to nanosecond timescales, providing critical data for the design of optical materials.

Table 3: Advanced Spectroscopic Techniques and Their Potential Applications

Technique Type of Information Relevance to Research
Solid-State NMR Crystal packing, polymorphism, intermolecular distances. Characterization of solid-state materials, understanding crystal engineering.
2D NMR (NOESY/ROESY) Through-space correlations, conformational analysis. Determining the 3D structure of complex derivatives in solution.

| Raman Spectroscopy | Vibrational modes, complementary to IR. nih.gov | Structural analysis, especially for symmetric vibrations and studying materials under different conditions. |

Multiscale Computational Modeling for Predicting Complex Chemical Behavior

Computational chemistry offers a powerful predictive tool that can guide experimental work, saving time and resources. While Density Functional Theory (DFT) is standard for small molecules, future research can leverage more advanced computational models. researchgate.net

Reaction Mechanism Elucidation: High-level DFT calculations can be used to map out the potential energy surfaces of proposed novel reactions, predicting transition states, activation barriers, and product regioselectivity. This is particularly valuable for designing selective catalytic processes.

Predicting Spectroscopic Properties: Calculating NMR chemical shifts, IR frequencies, and UV-Vis absorption spectra can aid in the structural confirmation of new compounds. Time-dependent DFT (TD-DFT) can predict the photophysical properties of new derivatives, guiding the synthesis of functional dyes. researchgate.net

Molecular Dynamics (MD) Simulations: For larger systems incorporating the this compound core, MD simulations can model the conformational dynamics and interactions with a solvent or a biological receptor, providing insights into the macroscopic properties and potential applications of new materials or drug candidates.

Table 4: Computational Modeling Approaches

Modeling Method Research Focus Predicted Properties
Density Functional Theory (DFT) Reaction Energetics Transition state structures, activation energies, reaction pathways.
Time-Dependent DFT (TD-DFT) Photophysics Excitation energies, absorption/emission spectra, electronic transitions.

| Molecular Dynamics (MD) | Conformational Analysis | Solvation effects, binding affinities, material properties over time. |

Exploration of Stereoselective Syntheses Involving this compound (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, it can serve as a precursor to chiral molecules, opening a new dimension for research in asymmetric synthesis.

Future research should focus on two main areas:

Synthesis of Atropisomers: If a bulky substituent is introduced at a position ortho to the bromo or nitro group (e.g., via a coupling reaction), rotational restriction around the newly formed single bond could lead to stable, chiral atropisomers. Developing stereoselective methods to synthesize one enantiomer over the other would be a significant challenge and a notable achievement.

Asymmetric Transformations: Using the compound as a building block, a subsequent reaction could create a new stereocenter. For example, the reduction of a ketone derivative or the addition to an imine derivative could be performed using chiral catalysts or reagents to induce high enantioselectivity.

The development of such stereoselective routes would be highly valuable, as enantiomerically pure compounds are critical in the pharmaceutical and agrochemical industries.

Table 5: Strategies for Stereoselective Synthesis

Chirality Type Synthetic Strategy Key Challenge
Atropisomers Asymmetric cross-coupling with a bulky nucleophile using a chiral ligand. Achieving high rotational barriers and high enantiomeric excess.
Central Chirality Asymmetric reduction of a prochiral functional group (e.g., ketone) on a derivative. Developing a catalyst system that provides high stereocontrol despite the existing steric hindrance.

| Axial Chirality | Derivatization to form a biaryl system with hindered rotation. | Controlling the axial chirality during the C-C bond-forming step. |

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (~0–5°C) during nitration minimize byproducts like dinitro derivatives.
  • Catalyst Screening : Test alternative catalysts (e.g., H₂SO₄ vs. HNO₃/H₂SO₄ mixtures) to improve nitration efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves isomers; GC-MS validates purity .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 7.1–7.5 ppm) confirm substitution patterns.
    • ¹³C NMR : Nitro group deshielding effects shift adjacent carbons to δ 145–150 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 230.978 (C₈H₈BrNO₂⁺) .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and packing interactions. Data collection requires high-quality single crystals grown via slow evaporation (e.g., in CHCl₃/hexane) .

Advanced Question: How do steric and electronic effects of substituents influence regioselectivity in further functionalization reactions?

Methodological Answer:

  • Steric Effects : The 2,4-dimethyl groups hinder electrophilic attack at adjacent positions, favoring substitution at the less hindered position 5 or 6.
  • Electronic Effects : The nitro group (meta-directing) and methyl groups (ortho/para-directing) create competing electronic environments. Computational studies (DFT) predict reactivity hotspots:
    • Nitro Dominance : In strongly electrophilic conditions (e.g., sulfonation), the nitro group directs incoming electrophiles to position 5.
    • Methyl Dominance : Under milder conditions (e.g., halogenation), methyl groups may override nitro directionality .

Q. Experimental Validation :

  • Competitive reactions with Cl₂ or SO₃H⁺, monitored via LC-MS, reveal product distributions.
  • Compare with analogous compounds (e.g., 1-Bromo-2,4-dichlorobenzene) to isolate electronic vs. steric contributions .

Advanced Question: What computational methods are suitable for modeling the compound’s reactivity and intermolecular interactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites.
    • Simulate transition states for nitration/bromination steps using Gaussian or ORCA software .
  • Molecular Dynamics (MD) :
    • Predict solubility parameters in solvents (e.g., DMSO vs. toluene) using force fields like OPLS-AA.
    • Analyze crystal packing via Mercury software, correlating with experimental XRD data .

Q. Validation :

  • Compare computed NMR shifts (GIAO method) with experimental data to refine models .

Advanced Question: What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

Methodological Answer:
Challenges :

  • Crystal Twinning : Common due to planar aromatic systems; use TWINLAW in SHELXL to model twin domains.
  • Disorder : Methyl or nitro groups may exhibit rotational disorder. Refine using PART instructions in SHELX .

Q. Mitigation Strategies :

  • Cryocooling : Stabilize crystals at 100 K to reduce thermal motion artifacts.
  • High-Resolution Data : Collect data to 0.8 Å resolution (Mo-Kα radiation) for precise electron density maps .

Data Analysis Question: How should researchers resolve contradictions in reported physical properties (e.g., melting points)?

Methodological Answer:
Case Study : Melting point discrepancies (e.g., 26–30°C vs. 32°C):

Source Verification : Cross-reference NIST data (e.g., phase change tables) for authoritative values .

Purity Assessment : Impurities (e.g., residual solvents) depress melting points. Validate via DSC (Differential Scanning Calorimetry).

Method Standardization : Ensure consistent heating rates (1–2°C/min) and calibrated equipment .

Q. Table: Key Physical Properties

PropertyValueSource
Melting Point28.5 ± 1.5°CNIST
Boiling Point235°C (lit.)
Density1.89 g/cm³

Advanced Question: What are the compound’s applications as a building block in heterocyclic synthesis?

Methodological Answer:

  • Suzuki Coupling : React with boronic acids to synthesize biaryl derivatives for ligand design.
  • Nucleophilic Aromatic Substitution (NAS) : Replace bromine with amines (e.g., 4-Bromo-1,2-diaminobenzene derivatives) to create polyfunctional intermediates .
  • Cyclization Reactions : Use nitro groups as directing agents for intramolecular cyclizations to form indoles or benzofurans .

Q. Example Protocol :

Amine Substitution : React with piperazine (2 eq.) in DMF at 80°C for 12 hours.

Purification : Isolate via flash chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Validation : ¹H NMR confirms loss of bromine signal (δ 7.2 ppm) and new amine peaks (δ 3.1 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.